molecular formula C22H28N2O3 B4723073 2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

Cat. No.: B4723073
M. Wt: 368.5 g/mol
InChI Key: WISMRTNUXVQQGC-UHFFFAOYSA-N
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Description

2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one is a synthetic organic compound that belongs to the class of phenoxy compounds. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The unique structural features of this compound, such as the presence of a piperazine ring and phenoxy groups, contribute to its potential biological and chemical activities.

Properties

IUPAC Name

2-(2,4-dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-16-9-10-20(17(2)15-16)27-18(3)22(25)24-13-11-23(12-14-24)19-7-5-6-8-21(19)26-4/h5-10,15,18H,11-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WISMRTNUXVQQGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC(C)C(=O)N2CCN(CC2)C3=CC=CC=C3OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Phenoxy Intermediate: The reaction of 2,4-dimethylphenol with an appropriate alkylating agent under basic conditions to form the phenoxy intermediate.

    Piperazine Derivative Formation: The reaction of 2-methoxyphenylamine with a suitable piperazine derivative to form the piperazine intermediate.

    Coupling Reaction: The final coupling of the phenoxy intermediate with the piperazine intermediate under suitable conditions, such as the presence of a coupling reagent and a base, to form the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: As a candidate for drug development, particularly in the areas of central nervous system disorders and cancer.

    Industry: As an intermediate in the production of agrochemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one would depend on its specific biological target. For example, if it acts as a receptor ligand, it may bind to a specific receptor and modulate its activity, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Dimethylphenoxy)-1-[4-(2-chlorophenyl)piperazin-1-yl]propan-1-one: Similar structure but with a chlorine atom instead of a methoxy group.

    2-(2,4-Dimethylphenoxy)-1-[4-(2-hydroxyphenyl)piperazin-1-yl]propan-1-one: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the methoxy group in 2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one
Reactant of Route 2
Reactant of Route 2
2-(2,4-Dimethylphenoxy)-1-[4-(2-methoxyphenyl)piperazin-1-yl]propan-1-one

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